Flat Selectivity Profile vs. Approved PI3K Inhibitors
In a direct, within-study comparison using identical PI3K Class IA isoform enzymatic assays (α, β, δ), PI3K-IN-35 (Compound 6l) exhibited a distinct isoform inhibition hierarchy (β > δ > α) and micromolar potency, contrasting with the pan-PI3K reference inhibitor LY294002, which showed higher overall potency but a different rank order (β > δ > α also, but with tighter grouping). Specifically, PI3K-IN-35 displayed IC50 values of 13.98 µM (α), 7.22 µM (β), and 10.94 µM (δ), whereas LY294002 yielded IC50 values of 6.28 µM (α), 4.51 µM (β), and 4.60 µM (δ) [1].
| Evidence Dimension | In vitro enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | PI3Kα: 13.98 µM, PI3Kβ: 7.22 µM, PI3Kδ: 10.94 µM |
| Comparator Or Baseline | LY294002: PI3Kα: 6.28 µM, PI3Kβ: 4.51 µM, PI3Kδ: 4.60 µM |
| Quantified Difference | PI3K-IN-35 is 2.2-fold less potent on α, 1.6-fold less potent on β, and 2.4-fold less potent on δ; displays a 1.9-fold selectivity for β over α (vs. 1.4-fold for LY294002) |
| Conditions | Cell-free enzymatic assay against Class IA PI3K isoforms (α, β, δ); ATP concentration and assay technology consistent between test and reference compounds |
Why This Matters
This head-to-head enzymatic data ensures accurate benchmarking; researchers substituting LY294002 with PI3K-IN-35 can precisely calibrate expected potency shifts and re-calculate effective concentrations.
- [1] Helwa, A.A., El-Dydamony, N.M., Radwan, R.A., Abdelraouf, S.M., Abdelnaby, R.M. (2020). Novel antiproliferative agents bearing morpholinopyrimidine scaffold as PI3K inhibitors and apoptosis inducers; design, synthesis and molecular docking. Bioorganic Chemistry, 102, 104051. View Source
